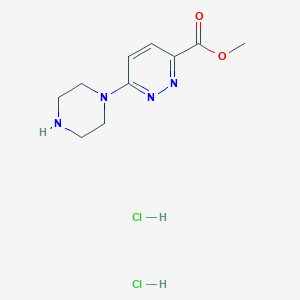

Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

methyl 6-piperazin-1-ylpyridazine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.2ClH/c1-16-10(15)8-2-3-9(13-12-8)14-6-4-11-5-7-14;;/h2-3,11H,4-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJPXMYMIBYVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate exhibits significant anticancer properties. It acts as an enzyme inhibitor, targeting specific pathways involved in cancer cell proliferation. This makes it a candidate for developing new cancer therapies. Studies have shown that compounds with similar structures can inhibit tumor growth, suggesting that this compound may also possess similar effects.

Neuropharmacological Effects

The compound's structural similarities to known psychoactive agents suggest potential applications in treating mental health disorders. Preliminary studies indicate that derivatives of piperazine have exhibited antidepressant and anxiolytic properties. Therefore, Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate may also offer therapeutic benefits in managing anxiety and depression .

Synthesis and Modification

The synthesis of Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the pyridazine core.

- Introduction of the piperazine moiety.

- Carboxylation to yield the final product.

These steps highlight the complexity involved in synthesizing this compound and allow for modifications that can enhance its pharmacological properties .

Binding Affinity Studies

Interaction studies have been conducted to evaluate the binding affinities of Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate with various biological targets. Techniques such as radiolabeled ligand binding assays are employed to determine these affinities, which are crucial for understanding the mechanism of action and optimizing therapeutic potential .

Case Studies and Research Findings

Several studies have documented the biological evaluation of pyridazine derivatives, including Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate:

- Antimicrobial Activity : In vitro studies demonstrated significant antimicrobial effects against various bacterial strains, indicating potential use as an antimicrobial agent .

- Anti-inflammatory Properties : Research has shown promising anti-inflammatory activity, which could be beneficial in developing treatments for inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, presenting opportunities for neuroprotective drug development .

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. The piperazine ring can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride with analogous compounds based on structural features, pharmacological relevance, and synthetic applications.

Table 1: Structural and Functional Comparison

Key Findings

Structural Differences Impact Reactivity and Applications The pyridazine core in the target compound distinguishes it from pyridine or benzoxazine derivatives (e.g., Imp. E(EP), Imp. F(EP)), conferring unique electronic properties due to adjacent nitrogen atoms. The methyl ester group in the target compound contrasts with the carboxylic acid in Imp. E(EP), suggesting divergent metabolic pathways. Esters often act as prodrugs, requiring hydrolysis for activation, whereas acids are bioactive .

Role in Pharmaceutical Synthesis The target compound’s piperazine moiety is a common pharmacophore in antibiotics (e.g., fluoroquinolones like ofloxacin), supporting its historical use as a synthetic intermediate. However, impurities like Imp. E(EP) and Imp. F(EP) highlight the need for stringent quality control in final drug formulations . In contrast, Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (pyridine derivative) is marketed for broad synthetic applications, emphasizing its versatility in medicinal chemistry .

Solubility and Stability The dihydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs (e.g., Imp. E(EP)), which is critical for in vitro assays or formulation. Imp. F(EP), as a hydrochloride salt, shares this advantage .

Research and Industrial Relevance

- Antibiotic Development: The piperazine-pyridazine scaffold aligns with fluoroquinolone antibiotics, though the target compound’s discontinued status suggests it has been superseded by more stable or potent analogs .

- Synthetic Utility: Compared to Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride, the target compound’s niche applications may reflect specialized reactivity (e.g., in heterocyclic coupling reactions) .

Biologische Aktivität

Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride, with the chemical formula C₁₀H₁₆Cl₂N₄O₂ and a molecular weight of 295.17 g/mol, is a compound of growing interest in pharmacological research due to its potential biological activities. This article details its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a piperazine moiety and a carboxylate group, which enhances its solubility and reactivity. The dihydrochloride form indicates the presence of two hydrochloride ions, further increasing its aqueous solubility, making it suitable for various biological assays .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆Cl₂N₄O₂ |

| Molecular Weight | 295.17 g/mol |

| CAS Number | 1423025-81-3 |

| Solubility | High (due to dihydrochloride form) |

Structure-Activity Relationships (SAR)

The biological activity of methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride can be influenced by its structural components. For instance, modifications to the piperazine or pyridazine rings can significantly alter binding affinity and selectivity towards biological targets. Research into SAR has shown that specific substitutions can enhance potency while minimizing off-target effects .

Case Studies and Research Findings

- Antiparasitic Activity : In studies evaluating various pyridazine derivatives, compounds similar to methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate demonstrated varying degrees of activity against C. parvum. For instance, a related triazolopyridazine compound exhibited an EC50 value of 0.17 μM, indicating strong potential for further development .

- Cardiotoxicity Concerns : Some analogs related to this compound were assessed for cardiotoxicity due to their interaction with the hERG potassium channel. While methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate has not been directly tested for this effect, caution is warranted based on findings from other similar compounds .

Comparative Analysis with Similar Compounds

The following table compares methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride with structurally related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate | Piperidine instead of piperazine | Different pharmacological profile |

| 1-(4-Fluorophenyl)-piperazine | Contains a phenyl group | Anxiolytic agent |

| 2-(Piperazin-1-yl)quinazolin-4(3H)-one | Quinazoline core structure | Potent antitumor activity |

Future Directions in Research

Further research is needed to fully elucidate the mechanisms underlying the biological activities of methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride. Areas for exploration include:

- In Vivo Studies : Investigating the efficacy and safety in animal models.

- Mechanistic Studies : Understanding how this compound interacts with specific biological targets.

- Optimization of Structure : Modifying the compound to enhance potency and reduce potential side effects.

Vorbereitungsmethoden

Starting Material Preparation

- Methyl 6-chloropyridazine-3-carboxylate is commonly used as the electrophilic starting material due to the reactive chlorine substituent on the pyridazine ring.

- This compound can be prepared via chlorination of methyl pyridazine carboxylates or obtained commercially.

Piperazine Substitution

- The key step involves the nucleophilic substitution of the chlorine atom at the 6-position of the pyridazine ring by piperazine.

- Typically, piperazine is used in excess to drive the reaction to completion.

- The reaction is performed under inert atmosphere (argon) to prevent oxidation or side reactions.

- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Bases like cesium carbonate or potassium carbonate may be added to neutralize the hydrochloric acid formed and promote substitution.

Salt Formation

- After isolation of the free base methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate, the compound is converted into the dihydrochloride salt.

- This is achieved by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.

- The dihydrochloride salt enhances solubility and stability, which is beneficial for pharmaceutical applications.

Alternative Synthetic Strategies

While direct substitution is the most common, alternative approaches include:

- Using protected piperazine derivatives to improve selectivity and yields, followed by deprotection.

- Employing alkyl chloroformates or carbonate intermediates to introduce the piperazine moiety, as explored in related piperazine-containing compounds synthesis.

- Multi-step synthesis involving esterification, reduction, tosylation, and alkylation to build complex piperazine derivatives, though these are more relevant to analogs with different substituents or scaffolds.

Data Table: Summary of Key Preparation Steps

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Starting material | Methyl 6-chloropyridazine-3-carboxylate | Electrophilic pyridazine derivative | Commercially available or synthesized |

| Nucleophilic substitution | Piperazine, Cs2CO3 or K2CO3, DMF/DMSO, Argon atmosphere | Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate (free base) | Excess piperazine drives reaction |

| Salt formation | HCl in ethanol or methanol | Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride | Enhances solubility and stability |

Research Findings and Notes

- The nucleophilic substitution reaction proceeds efficiently under mild conditions with high yields when an excess of piperazine and appropriate base are used.

- The dihydrochloride salt form is favored for its improved pharmaceutical properties.

- Literature indicates that attempts to modify the synthetic route by using protected piperazines or alternative intermediates can improve selectivity but may complicate purification.

- The compound’s structure allows for potential pharmacological applications, including enzyme inhibition relevant to cancer research and CNS disorders, although specific biological activity data for this compound remain limited.

Q & A

Q. What are the standard synthetic routes for Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride, and how is its purity validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyridazine core may be functionalized with piperazine under basic conditions, followed by esterification. A representative approach involves:

- Step 1: Reacting 6-chloropyridazine-3-carboxylate with piperazine in a polar solvent (e.g., DMF or acetonitrile) at elevated temperatures (60–100°C) .

- Step 2: Salt formation with hydrochloric acid to yield the dihydrochloride form.

- Purity Validation:

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR: 1H/13C NMR in DMSO-d6 or CDCl3 resolves piperazine protons (δ 2.5–3.5 ppm) and pyridazine/ester moieties (δ 7.0–8.5 ppm) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, with hydrogen-bonding networks between the dihydrochloride and solvent molecules .

- FT-IR: Peaks at ~1700 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (NH+ from piperazine hydrochloride) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?

Methodological Answer:

- Byproduct Mitigation:

- Yield Optimization:

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:

Q. How are trace impurities identified and quantified in this compound?

Methodological Answer:

- HPLC-MS/MS: Detect impurities at ppm levels using reverse-phase C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Compare retention times and fragmentation patterns to reference standards .

- NMR Spiking: Add authenticated impurity standards (e.g., unreacted 6-chloropyridazine) to confirm peak assignments .

Q. What computational methods predict the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Solubility Prediction: Use Abraham solvation parameters or COSMO-RS models with experimental logP (estimated ~1.5–2.5 for the free base).

- Stability Studies:

Q. How does the dihydrochloride salt form influence bioavailability in preclinical models?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.